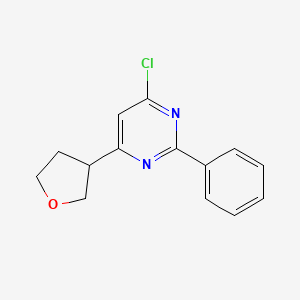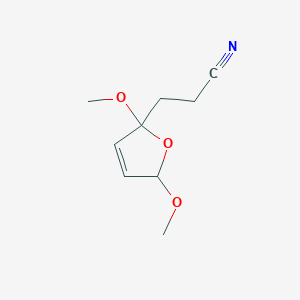
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a phenyl group at the 2-position, and a tetrahydrofuran-3-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with tetrahydrofuran in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) itself. The reaction mixture is heated to reflux, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form lactones or reduced to form tetrahydropyran derivatives.
Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Formation of 4-amino-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine or 4-thio-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine.
Oxidation: Formation of lactones.
Reduction: Formation of tetrahydropyran derivatives.
Coupling: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structural features, such as the chloro and phenyl groups, contribute to its binding affinity and specificity. Additionally, the tetrahydrofuran ring may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,6-dichloropyrimidine: Lacks the tetrahydrofuran ring but shares the phenyl and chloro substituents.
4-Chloro-2-phenylpyrimidine: Similar structure but without the tetrahydrofuran ring.
2-Phenyl-6-(tetrahydrofuran-3-yl)pyrimidine: Similar structure but without the chloro group.
Uniqueness
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine is unique due to the presence of both the chloro and tetrahydrofuran substituents, which may confer distinct chemical and biological properties. The combination of these groups can enhance its reactivity and potential as a versatile scaffold in drug discovery and other applications.
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
4-chloro-6-(oxolan-3-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C14H13ClN2O/c15-13-8-12(11-6-7-18-9-11)16-14(17-13)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2 |
InChI Key |
NHBPQSOCWIGXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)
![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)


![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)


![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)


![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)

![2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B11780818.png)

